Ethyl 4-isopropylbenzoylformate
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Overview
Description
Ethyl 4-isopropylbenzoylformate (EIPBF) is an aromatic ester that has been utilized in a variety of scientific research applications. It is a synthetic compound that is composed of four carbon atoms, two oxygen atoms, and two hydrogen atoms. EIPBF has been found to be a useful reagent for the synthesis of various compounds, as well as for its potential use in the development of new therapeutic agents. Additionally, EIPBF has been investigated for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Green Chemistry Applications
- Discovering Green, Aqueous Suzuki Coupling Reactions : This study discusses the use of green chemistry principles in Suzuki coupling reactions, a method potentially applicable for derivatives of Ethyl 4-isopropylbenzoylformate in synthesizing biaryl compounds with potential pharmaceutical applications, including anti-arthritic properties (Costa et al., 2012).
Organic Synthesis Techniques
- Photochemistry of Alkyl Esters of Benzoylformic Acid : Research on the photodecomposition of alkylbenzoylformates, including ethyl and isopropyl esters, demonstrates important reactions that could be relevant for modifying or understanding the behavior of Ethyl 4-isopropylbenzoylformate under certain conditions (Encinas et al., 1984).
Advanced Materials and Catalysis
- Single-Component Conductors : Investigation into the effects of bulky substituents on the electronic structure of organic semiconductors may provide insights into how derivatives of Ethyl 4-isopropylbenzoylformate could be utilized in molecular electronics and conducting materials (Filatre-Furcate et al., 2016).
Synthetic Methodologies
- A Novel Synthetic Technology of 4-Methoxyphenylacetic Acid : Demonstrates a synthetic route starting from anisole, which may offer insights into synthetic strategies that could be adapted for the synthesis or modification of Ethyl 4-isopropylbenzoylformate (Zhu Jin-tao, 2011).
Future Directions
properties
IUPAC Name |
ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCCWTUTQYRMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374529 |
Source
|
Record name | ethyl 4-isopropylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isopropylbenzoylformate | |
CAS RN |
34906-84-8 |
Source
|
Record name | ethyl 4-isopropylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34906-84-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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